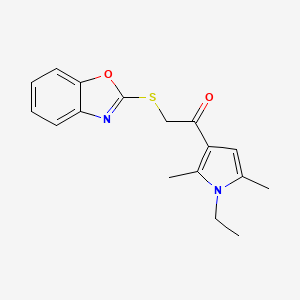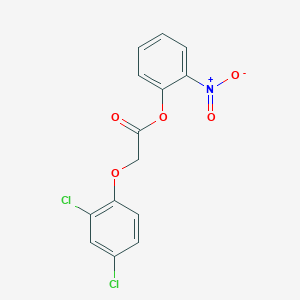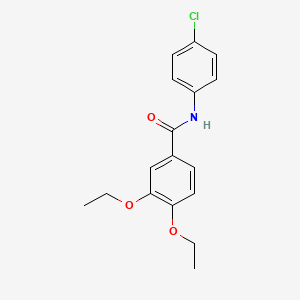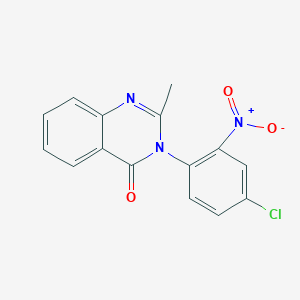
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as CBMZ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CBMZ belongs to the class of piperazinecarbothioamide compounds and has been shown to have a wide range of biochemical and physiological effects.
作用機序
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to act as a potent inhibitor of voltage-gated calcium channels. It binds to the channel pore and prevents calcium ions from passing through, thereby inhibiting calcium-dependent processes such as neurotransmitter release and muscle contraction. N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to modulate the activity of other ion channels, including potassium channels and sodium channels.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have antifungal effects by disrupting the cell membrane of fungi.
実験室実験の利点と制限
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of voltage-gated calcium channels, making it a valuable tool for studying calcium-dependent processes. Additionally, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been extensively studied and optimized, making it a reliable compound for use in lab experiments. However, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has not been extensively studied in vivo, so its effects in living organisms are not well understood.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One area of interest is the development of N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide analogs with improved solubility and potency. Additionally, further studies are needed to understand the in vivo effects of N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide and its potential use in the treatment of neurological disorders. N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide may also have potential as a tool for studying the role of calcium channels in various physiological processes. Overall, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is a promising compound with a wide range of potential applications in scientific research.
合成法
The synthesis of N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 4-chlorobenzyl chloride with piperazine-1-carbodithioic acid methyl ester in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylsulfonyl chloride to yield N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. The synthesis method has been extensively optimized, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have a wide range of scientific research applications. It has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and antifungal agent. N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have potential as a tool for studying the role of ion channels in various physiological processes.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methylsulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S2/c1-21(18,19)17-8-6-16(7-9-17)13(20)15-10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJJQXTXRLIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)


![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)







![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)
